

Application Note: Selective Extraction of Metal Ions Using Trihexyltetradecylphosphonium Chloride

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Compound of Interest

Compound Name: *Trihexyltetradecylphosphonium chloride*

Cat. No.: *B1245204*

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Abstract

This application note provides a detailed protocol for the selective extraction of various metal ions from aqueous solutions using the ionic liquid **trihexyltetradecylphosphonium chloride**, commercially known as Cyphos® IL 101. This environmentally friendly method is particularly effective for separating transition metals from rare earth elements and for the recovery of precious metals.[1][2] The protocol details the necessary reagents, equipment, and step-by-step procedures for extraction, phase separation, and stripping. Quantitative data from various studies are summarized to demonstrate the efficiency of this extraction system.

Introduction

Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metal ions.[3] Traditional solvent extraction processes often utilize volatile and flammable organic diluents, posing environmental and safety concerns.[4][5] Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as greener alternatives due to their low vapor pressure, non-flammability, and high thermal stability.[3]

Trihexyltetradecylphosphonium chloride ($[P_{66614}]Cl$) is a hydrophobic ionic liquid that has demonstrated high efficiency in extracting a range of metal ions from acidic chloride solutions.[1][6][7] The extraction mechanism is primarily based on anion exchange, where the metal ions

in the aqueous phase form anionic chloro complexes that are subsequently transferred to the ionic liquid phase.[6][8] This process is highly selective, for instance, in separating transition metals like iron(III), cobalt(II), copper(II), manganese(II), and zinc(II) from rare earth elements. [1][9]

Data Presentation

The following tables summarize the quantitative data for the extraction of various metal ions using **trihexyltetradecylphosphonium chloride** under optimal conditions.

Table 1: Extraction of Transition Metals from Rare Earth Elements[1][3]

Metal Ion	Initial Aqueous Concentration	HCl Concentration (M)	Extraction Efficiency (%)	Separation Factor	Reference
Iron(III) from Neodymium(II)	45 g/L Nd	9	>99.98	5.0×10^6	[1][3]
Cobalt(II) from Samarium(III)	45 g/L Sm	8.5	>99.9	8.0×10^5	[1][3]
Copper(II)	5 g/L	~6	High	-	[1]
Zinc(II)	5 g/L	~3	High	-	[1]
Manganese(II)	5 g/L	~7	Moderate	-	[1]

Table 2: Extraction of Precious Metals[2]

Metal Ion	HCl Concentration (M)	Extractant Concentration	Extraction Efficiency (%)	Reference
Palladium(II)	0.1	2.5 mmol/L in toluene	~100	[2]
Gold(III)	0.1 - 5.0	2.5 mmol/L in toluene	~100	
Platinum(IV)	5.0	5.0 mmol/L in toluene	~85	

Table 3: Iron(III) Extraction Parameters[6]

Parameter	Value
Maximum Loading Capacity	83.2 g/L
Molar Ratio (Fe(III)/[P ₆₆₆₁₄]Cl)	0.91
Separation Factor (Fe(III)/Al(III))	11,000 (from 3 M HCl)

Experimental Protocols

This section provides a detailed methodology for the extraction of metal ions using undiluted trihexyltetradecylphosphonium chloride.

Materials and Reagents

- Trihexyltetradecylphosphonium chloride (Cyphos® IL 101)
- Aqueous feed solution containing the metal chloride salts
- Hydrochloric acid (HCl) to adjust the acidity
- Stripping agent (e.g., deionized water for Co(II), 0.5 M H₂SO₄ for Fe(III), or 0.5 M aqueous ammonia for Pd(II))[1][6]

- Conical flasks or reaction vessels
- Magnetic stirrer and stir bars
- Centrifuge
- Pipettes and graduated cylinders
- pH meter
- Analytical instrumentation for metal ion concentration measurement (e.g., ICP-OES, AAS)

Extraction Procedure

- Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal chloride salts at the desired concentration. Adjust the acidity of the solution to the optimal HCl concentration for the target metal ion using concentrated HCl (refer to Tables 1 & 2).
- Liquid-Liquid Extraction:
 - In a suitable vessel, mix equal volumes of the prepared aqueous phase and the undiluted **trihexyltetradecylphosphonium chloride**.[\[9\]](#)
 - Stir the mixture vigorously at 600 rpm for 10 minutes at a constant temperature of 60°C.[\[3\]](#)
[\[9\]](#)
- Phase Separation:
 - After stirring, transfer the mixture to a centrifuge tube.
 - Centrifuge the mixture for 10 minutes at 2800 rpm to ensure complete separation of the aqueous and ionic liquid phases.[\[3\]](#)[\[9\]](#)
- Sample Analysis:
 - Carefully separate the two phases.
 - Determine the concentration of the metal ions in the aqueous phase (raffinate) using a suitable analytical technique.

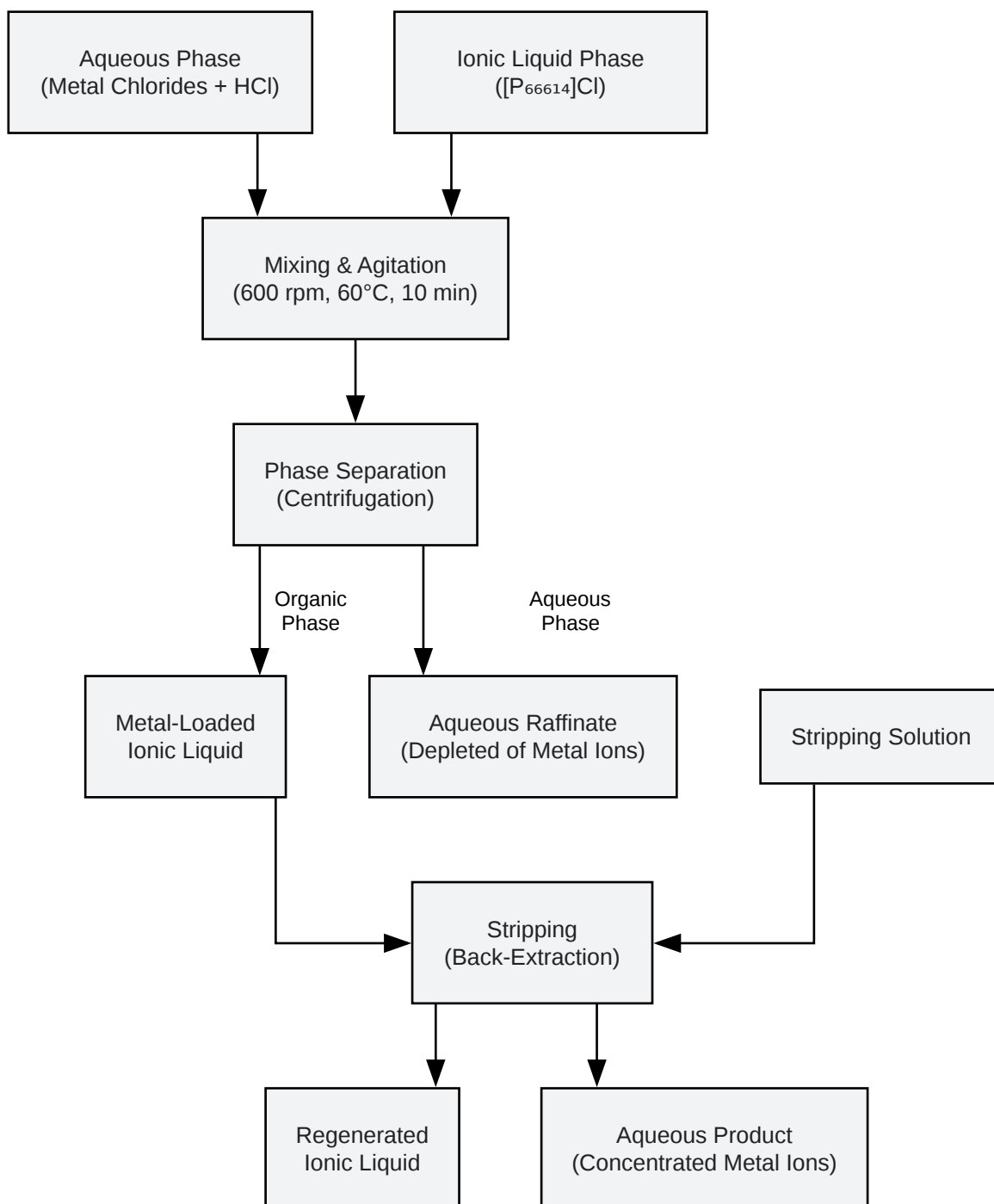
- The concentration of the metal ion in the ionic liquid phase can be calculated by mass balance.

Stripping Procedure

- Preparation of the Stripping Solution: Prepare the appropriate stripping solution based on the extracted metal ion (e.g., deionized water for cobalt, 0.5 M H₂SO₄ for iron).^{[1][6]}
- Back-Extraction:
 - Mix the metal-loaded ionic liquid phase with the stripping solution. The phase ratio may vary depending on the metal and desired final concentration.
 - Stir the mixture under similar conditions as the extraction step.
- Phase Separation and Analysis:
 - Separate the phases by centrifugation.
 - Analyze the metal ion concentration in both the aqueous stripping solution and the regenerated ionic liquid.

Visualizations

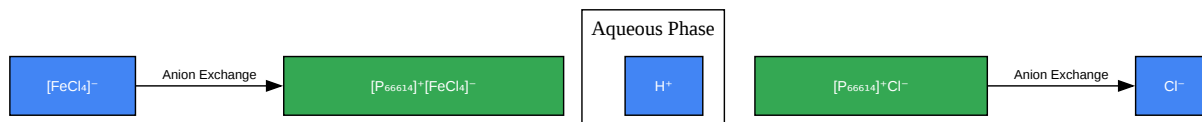
Metal Ion Extraction Workflow



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Caption: Workflow for metal ion extraction and stripping.

Anion Exchange Mechanism for Iron(III) Extraction



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